molecular formula C9H12N2O3 B103214 p-Methoxybenzyl carbazate CAS No. 18912-37-3

p-Methoxybenzyl carbazate

Cat. No. B103214
CAS RN: 18912-37-3
M. Wt: 196.2 g/mol
InChI Key: JKBMMHKEAGEILO-UHFFFAOYSA-N
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Description

p-Methoxybenzyl carbazate is a chemical compound that has been synthesized and studied for various applications, including peptide synthesis and as a protecting group for amino acids. It is derived from p-methoxybenzyl chloroformate, which in turn is prepared from anisyl alcohol and phosgene . The compound has been utilized in the synthesis of antimycobacterial agents, where it forms part of the structure of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which have shown promising activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of p-methoxybenzyl carbazate involves the reaction of sodium p-nitrophenolate, 85% hydrazine hydrate, and several amino acids with p-methoxybenzyl chloroformate at temperatures ranging from -25 to -10°C . This method is considered more convenient than the traditional Weygand method for the p-methoxybenzyloxycarbonylation of amino acids. Additionally, p-methoxybenzyl esters of protected amino acids and peptides have been prepared using imidazole-promoted condensation, illustrating the use of p-methoxybenzyl as a carboxyl-protecting group .

Molecular Structure Analysis

The molecular structure of p-methoxybenzyl carbazate and its derivatives is crucial for their biological activity and synthesis applications. For instance, the steric hindrance in the purine 8-position of 6-(2-furyl)-9-(p-methoxybenzyl)purines has been shown to reduce antimycobacterial activity, suggesting that the molecular structure plays a significant role in the bioactivity of these compounds .

Chemical Reactions Analysis

p-Methoxybenzyl carbazate and its derivatives participate in various chemical reactions. For example, p-methoxybenzyl esters have been used in peptide synthesis, where they can be cleaved by cold trifluoroacetic acid . Additionally, a selective and efficient method for the cleavage of p-methoxybenzyl ethers and esters has been developed using zirconium(IV) chloride as a Lewis acid, which is compatible with various sensitive protecting groups and substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-methoxybenzyl carbazate derivatives are tailored for specific applications. For instance, the antimycobacterial activity of 6-(2-furyl)-9-(p-methoxybenzyl)purines is influenced by the size and hydrophobicity of the substituents at the purine 2-position, with small, hydrophobic substituents being beneficial . The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, which are related to p-methoxybenzyl carbazate, has been achieved using DDQ, demonstrating compatibility with various functional groups .

Scientific Research Applications

Synthesis and Peptide Research

p-Methoxybenzyl carbazate has been utilized in the synthesis of various chemical compounds, including amino acids and peptides. For example, Mizumura and Hagitani (1970) developed a method for the synthesis of p-methoxybenzyl p-nitrophenyl carbonate, p-methoxybenzyl carbazate, and p-methoxybenzyloxycarbonyl amino acids, which are valuable in peptide research (Mizumura & Hagitani, 1970). F. Stewart (1968) also reported the use of p-methoxybenzyl esters in peptide synthesis, highlighting its role as a carboxyl-protecting group (Stewart, 1968).

Antibacterial and Cytotoxicity Studies

Patil et al. (2010) synthesized p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes and investigated their antibacterial activity and cytotoxicity. These complexes demonstrated significant antibacterial activity and potential use in medical applications (Patil et al., 2010).

Molecular Characterization and Biological Studies

Research by Rodrigues et al. (2015) involved the synthesis and characterization of platinum(II) complexes with 4-methoxybenzylcarbazate. These complexes were evaluated for cytotoxic activity, showing potential as antitumor agents (Rodrigues et al., 2015). Similarly, Sousa et al. (2015) characterized palladium(II) complexes with 4-methoxybenzylcarbazate, providing insights into their potential medicinal applications (Sousa et al., 2015).

Enzymology and Synthetic Biology

Go et al. (2015) utilized synthetic enzymology to produce novel polyketides, demonstrating the application of p-methoxybenzyl carbazate in the biosynthesis of antimicrobial compounds (Go et al., 2015).

Safety And Hazards

P-Methoxybenzyl carbazate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye damage .

properties

IUPAC Name

(4-methoxyphenyl)methyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMMHKEAGEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172308
Record name p-Methoxybenzyl carbazate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl carbazate

CAS RN

18912-37-3
Record name 4-Methoxybenzyl carbazate
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Record name p-Methoxybenzyl carbazate
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Record name p-Methoxybenzyl carbazate
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Record name p-methoxybenzyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SS\={o} fuku, M Mizumura, A Hagitani - Bulletin of the Chemical …, 1970 - journal.csj.jp
A new method for the syntheses of p-methoxybenzyl p-nitrophenyl carbonate, p-methoxybenzyl carbazate, and p-methoxybenzyloxycarbonyl amino acids has been devised. These …
Number of citations: 12 www.journal.csj.jp
S Shosuke, M Mitsuo, H Akira - Bulletin of the Chemical Society of Japan, 1970 - cir.nii.ac.jp
A new method for the syntheses of p-methoxybenzyl p-nitrophenyl carbonate, p-methoxybenzyl carbazate, and p-methoxybenzyloxycarbonyl amino acids has been devised. These …
Number of citations: 0 cir.nii.ac.jp
C Ressler, SN Banerjee - The Journal of Organic Chemistry, 1976 - ACS Publications
… N-Meoz-L-alanine and p-methoxybenzyl carbazate inTFA under very mild conditions are … The commercially available p -methoxybenzyl carbazate (CH3OC6H4CH2OCONHNH2) …
Number of citations: 16 pubs.acs.org
M Itoh, D Morino - Experientia, 1968 - Springer
… Crude t-butyl carbazate was converted to t-butyl azidoformate by known method 4 in 75-80% yield, t-Amyl 2~, benzhydryl -s, and p-methoxybenzyl carbazate 9 were also prepared as …
Number of citations: 2 link.springer.com
EC Miranda, B Gilbert - Experientia, 1969 - Springer
… This paper shows that p-methoxybenzyl chloroformate, which is easily prepared fronl anisyl alcohol and phosgene, can be used as a reagent to synthetize p-methoxybenzyl carbazate …
Number of citations: 11 link.springer.com
LA Carpino - Journal of the American Chemical Society, 1957 - ACS Publications
Oxidation of the hydrazones and oximes of phthalaldehydic acid by means of N-bromosuccinimide yields isophthalimides. As an aid in this and other studies new procedures for the …
Number of citations: 264 pubs.acs.org
FA Davis, EB Skibo - The Journal of Organic Chemistry, 1976 - ACS Publications
The synthesis and thermal decomposition of JV. lV'-thiodiamines (1) and N. iV'-thioareneaminopiperidines (5) were investigated. Series 1 was prepared by addition of piperidine-l-…
Number of citations: 27 pubs.acs.org
T Akiyama, H Nishimoto, S Ozaki - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
2′-O-Methyluridine was prepared through 5 steps from uridine by use of p-methoxybenzyl group (PMB) as an N 3 -protecting group of uridine. A chemoselective protection method has …
Number of citations: 34 www.journal.csj.jp
C Ressler, GR Nagarajan, M Kirisawa… - The Journal of …, 1971 - ACS Publications
Syntheses of-cyanoammo acids in thefree state are reported for the first time. Enzymic deacylation of acetamidocyanoacetic acid gave-cyanoglycine. p-Methoxybenzyloxycarbonyl-L-…
Number of citations: 28 pubs.acs.org
CH Moussebois, JF Heremans, P Osinski… - The Journal of …, 1976 - ACS Publications
The synthesis of the-JV-chloroacetyl derivatives of lysine ra-butylamide (4a), lysine 2-methoxyethylamide (4b), phenylalanyllysine n-butylamide (9a), and phenylalanyllysine 2-…
Number of citations: 6 pubs.acs.org

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